alpha-Phenyl-p-tolyl isocyanate
Overview
Description
Alpha-Phenyl-p-tolyl isocyanate is an isocyanate comprising a benzene core with isocyanato and methyl substituents para to each other . It reacts with human serum albumin to form an antigen which helps in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide by either a one-pot process or a two-step approach .Molecular Structure Analysis
This compound contains a total of 28 bond(s). There are 17 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 1 isocyanate(s) (aromatic) . It contains a total of 27 atom(s); 11 Hydrogen atom(s), 14 Carbon atom(s), 1 Nitrogen atom(s) and 1 Oxygen atom(s) .Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Chemoselective Hydroboration of Isocyanates has been reported, where commercially available NaH, at very low loadings, efficiently catalyzes the selective conversion of isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methyl amines .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.531 (lit.) and a density of 1.056 g/mL at 25 °C (lit.) .Scientific Research Applications
Li-ion Battery Performance Enhancement
Aromatic isocyanates, including alpha-phenyl-p-tolyl isocyanate, have been utilized to improve Li-ion batteries' performance. These compounds are added to propylene carbonate-containing electrolytes, reducing initial irreversible capacities and enhancing cycleability. The effectiveness is attributed to isocyanates' reactivity with oxygen groups on graphite surfaces, forming more stable products that have better affinity to the solid electrolyte interface (SEI) and assisting in scavenging water and acidic HF impurities from the electrolyte (Zhang, 2006).
Polymer Synthesis and Modification
This compound and related compounds have shown significant utility in the development of networked polymers with excellent thermal stability through selective and quantitative cyclotrimerization. These processes enable the synthesis of polymers with isocyanurate structures, offering controlled flexibility and retaining high thermal stability (Moritsugu, Sudo, & Endo, 2011).
Surface Modification for Moisture Resistance
In the context of improving material resistance to moisture, phenyl isocyanate (a related compound) has been employed to chemically modify the surface of thermoplastic starch (TPS) films. This modification significantly increases the hydrophobicity of the surface, indicating potential applications for this compound in similar contexts (Carvalho, Curvelo, & Gandini, 2005).
Analytical Method Development for Isocyanates
In analytical chemistry, methods have been developed for the trace analysis of isocyanates, including phenyl isocyanate, in industrial atmospheres. This involves gas chromatography with electron-capture detection, highlighting the broader relevance of such compounds in environmental monitoring and occupational safety (Skarping, Sangö, & Smith, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-4-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAYZDNGCFSGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171280 | |
Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-37-6 | |
Record name | 1-Isocyanato-4-(phenylmethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanic acid, alpha-phenyl-p-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-benzylphenyl isocyanate interacts with loblolly pine wood?
A: Under dry conditions and high 4-benzylphenyl isocyanate concentration, the isocyanate group (-N=C=O) preferentially reacts with the hydroxyl groups (-OH) present in lignin, a major component of wood cell walls [, ]. This reaction forms carbamate linkages, effectively attaching the 4-benzylphenyl isocyanate to the lignin structure.
Q2: Does moisture content affect the reaction between 4-benzylphenyl isocyanate and loblolly pine?
A: Yes, moisture content significantly impacts the reaction. While carbamate formation is observed under dry conditions, increasing the moisture content to 5% and 14% dramatically reduces detectable carbamate formation on lignin side-chains []. This suggests that water competes with lignin for reaction with 4-benzylphenyl isocyanate, likely leading to the formation of polyurea instead. Interestingly, under typical industrial hot-pressing conditions for strand-board production (5% and 14% moisture content), no carbamate formation was detected [].
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